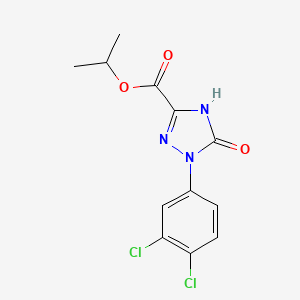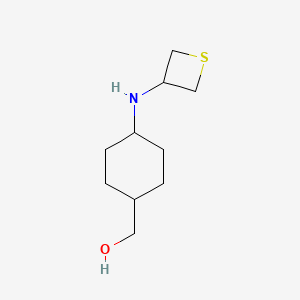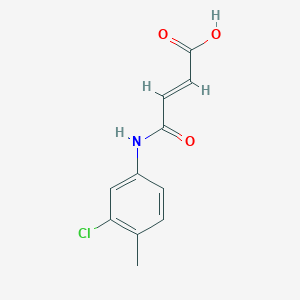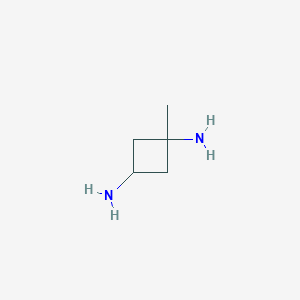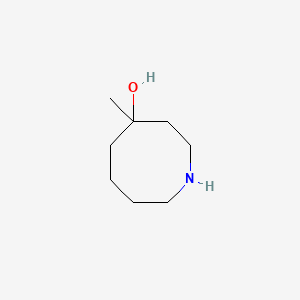
4-Methylazocan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylazocan-4-ol is an organic compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the azocane ring, along with a methyl group (-CH₃) at the same position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylazocan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-(4-hydroxybutyl)-N-methylamine using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the azocane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the cyclization process.
化学反应分析
Types of Reactions: 4-Methylazocan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-Methylazocan-4-one.
Reduction: 4-Methylazocan-4-amine.
Substitution: 4-Methylazocan-4-chloride and other substituted derivatives.
科学研究应用
4-Methylazocan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 4-Methylazocan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the azocane ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
4-Methylazocan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methylazocan-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Methylazocan-4-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 4-Methylazocan-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the azocane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
4-methylazocan-4-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)4-2-3-6-9-7-5-8/h9-10H,2-7H2,1H3 |
InChI 键 |
CUMIAKPJWVSTFK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCNCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


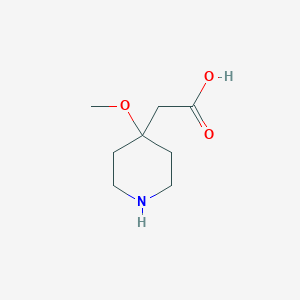
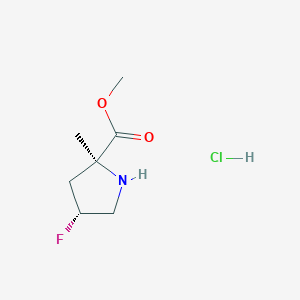
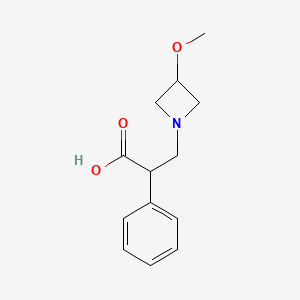
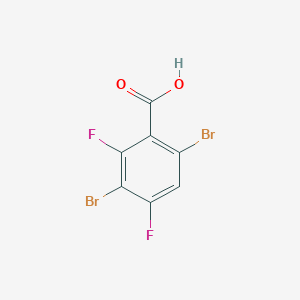
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)
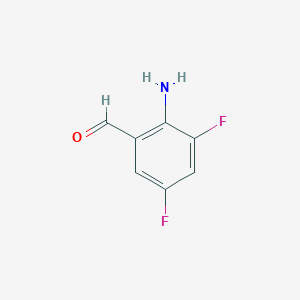

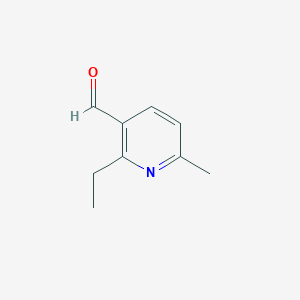
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
